Ethyl 5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated phenoxy group, an acetamido group, and a morpholine ring attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Phenoxy Intermediate: The reaction of 4-chloro-2-methylphenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form ethyl 4-chloro-2-methylphenoxyacetate.
Acetamidation: The intermediate is then reacted with acetic anhydride to introduce the acetamido group, forming ethyl 5-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate.
Morpholine Substitution: Finally, the compound undergoes a substitution reaction with morpholine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the acetamido group may form hydrogen bonds with active site residues, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Shares a similar benzoate ester structure but lacks the morpholine ring.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar chlorinated phenoxy group but differs in the acetamido and morpholine substituents.
Uniqueness
ETHYL 5-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and potential interactions with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C22H25ClN2O5 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
ethyl 5-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25ClN2O5/c1-3-29-22(27)18-13-17(5-6-19(18)25-8-10-28-11-9-25)24-21(26)14-30-20-7-4-16(23)12-15(20)2/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,24,26) |
InChI Key |
RIOFVUFIIMKPTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C)N3CCOCC3 |
Origin of Product |
United States |
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